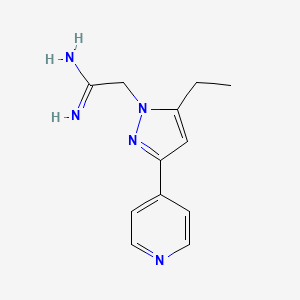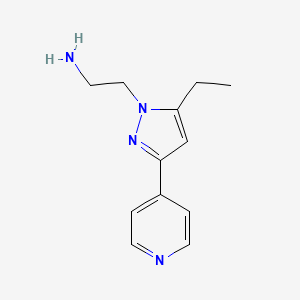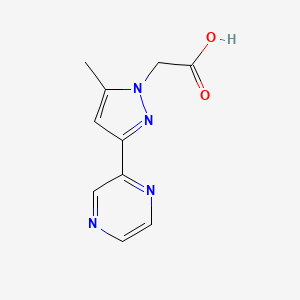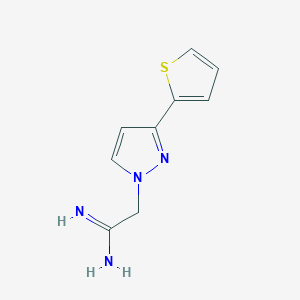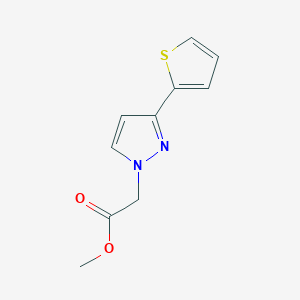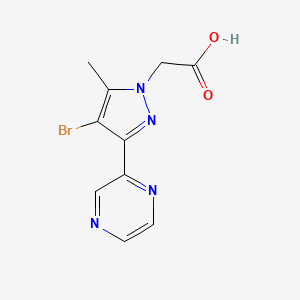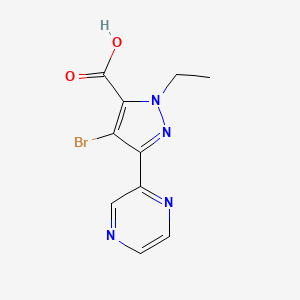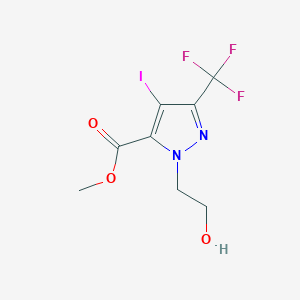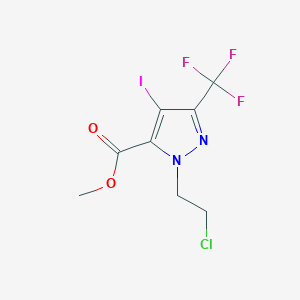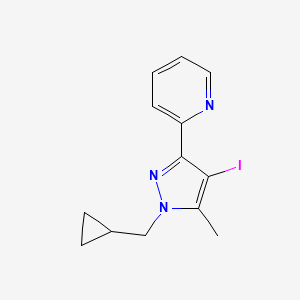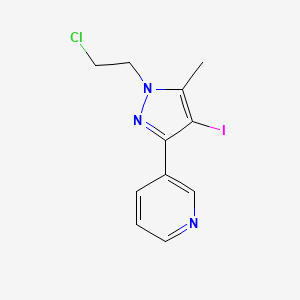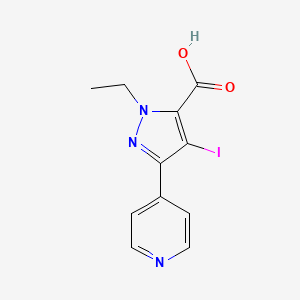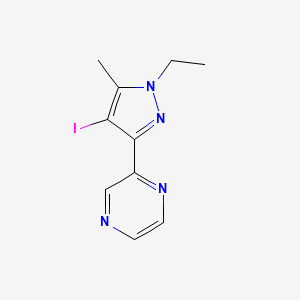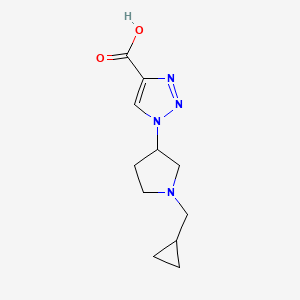
1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .
Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the molecular formula of 1-Methyl-3-pyrrolidinecarboxylic acid is C6H11NO2 .
Applications De Recherche Scientifique
Synthesis and Biological Activities
A variety of triazole derivatives, including those similar to 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been synthesized and evaluated for their antimicrobial activities. For instance, Jayaram Reddy Komsani and colleagues (2015) reported the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives evaluated for antibacterial and antifungal activity, with some showing moderate efficacy (Komsani et al., 2015). Similarly, research into the synthesis of novel triazolo pyridine derivatives highlights the importance of triazole structures in medicinal chemistry due to their potential biological activities (Karpina et al., 2019).
Structural and Mechanistic Studies
Research on triazole derivatives often includes structural and mechanistic studies, which are essential for understanding their biological activities and potential applications. For example, the work by L. Mazur and colleagues (2011) on 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid delves into crystal structures and explores antiproliferative and antiinflammatory activities, illustrating the compound's potential in drug discovery (Mazur et al., 2011).
Synthesis Techniques
Advancements in synthetic techniques also form a significant part of the research on triazole derivatives. For instance, Alexander N. Koronatov and colleagues (2020) developed a method for synthesizing 4-pyrrolin-2-ones from 1-alkyl-4-aryl-1H-1,2,3-triazoles, showcasing innovative approaches to accessing complex heterocyclic structures (Koronatov et al., 2020).
Mécanisme D'action
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound could also interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets that this compound interacts with. For example, some pyrrolidine derivatives have been found to inhibit certain enzymes, while others might interact with cell membrane receptors .
Biochemical pathways
Again, the specific pathways affected would depend on the compound’s targets. Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly affect its bioavailability and therapeutic efficacy. Pyrrolidine derivatives are known to have good ADME properties .
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-3-4-14(6-9)5-8-1-2-8/h7-9H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFGRSRXHVHJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



